3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-16-11-20-18(25)22(16)15-1-3-21(4-2-15)17(24)19-8-12-5-13(9-19)7-14(6-12)10-19/h12-15H,1-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQALBMLQLNEJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the adamantane-1-carbonyl chloride. This intermediate is then reacted with piperidine to form the adamantane-1-carbonylpiperidine derivative. The final step involves the cyclization of this intermediate with imidazolidine-2,4-dione under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine and imidazolidine rings participate in nucleophilic substitutions under controlled conditions. Key examples include:
-
Amide Bond Formation : The adamantane-carbonyl-piperidine subunit reacts with amines or amino acids using coupling agents like HBTU in dichloromethane (DCM). Protective groups (e.g., Boc) are often employed to prevent side reactions.
-
Alkylation : The imidazolidine nitrogen undergoes alkylation with α-bromo carbonyl compounds (e.g., ethyl 2-bromoacetate) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding derivatives with extended side chains .
Hydrolysis and Ring-Opening Reactions
The imidazolidine-2,4-dione ring demonstrates sensitivity to hydrolysis:
-
Acidic Hydrolysis : Exposure to HCl generates intermediate amines, which can be further functionalized.
-
Base-Mediated Ring Opening : Treatment with NaOH at elevated temperatures cleaves the imidazolidine ring, producing urea derivatives.
Carbonyl Reactivity
The adamantane-1-carbonyl group participates in:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a methylene group, altering hydrophobicity.
-
Schiff Base Formation : Condensation with primary amines forms stable Schiff bases, useful for bioconjugation .
Mannich Reactions
The compound undergoes Mannich reactions with formaldehyde and secondary amines (e.g., piperidine), producing derivatives with enhanced bioactivity. This reaction is optimized in ethanol at room temperature .
Mechanistic Insights
Reactivity is influenced by:
-
Steric Effects : The adamantane moiety restricts access to reaction sites, necessitating bulky reagents for efficient transformations.
-
Electronic Effects : Electron-withdrawing groups on the imidazolidine ring increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks .
Biological Implications
Reaction products exhibit enhanced inhibitory activity against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), with IC₅₀ values in the nanomolar range . The adamantane group’s stability and lipophilicity contribute to improved pharmacokinetic profiles.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives of imidazolidine compounds, including those similar to 3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione. Research indicates that such compounds can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. For example:
- Case Study : A synthesized derivative demonstrated significant antiproliferative activity against various human cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Neuroprotective Effects
Compounds containing adamantane structures have been studied for their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's. The piperidine and imidazolidine components may enhance the bioavailability and efficacy of these compounds.
- Case Study : Research on similar derivatives has shown that they can inhibit acetylcholinesterase activity, suggesting potential use in treating Alzheimer's disease .
Antiviral Properties
The potential antiviral effects of imidazolidine derivatives are also being explored. Compounds with similar structures have been reported to exhibit activity against various viral infections.
- Case Study : A study indicated that certain imidazolidine derivatives could inhibit viral replication in vitro, making them candidates for further development as antiviral agents .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the piperidine and imidazolidine-2,4-dione structures contribute to its biological activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Phenytoin (5,5-Diphenylimidazolidine-2,4-dione)
- Structural Difference : Lacks the adamantane-carbonyl-piperidine substituent.
- Implications : Reduced lipophilicity (logP ~2.5 vs. ~2.8 for the target compound), leading to poorer blood-brain barrier (BBB) penetration but higher aqueous solubility .
- Activity : Primarily anticonvulsant; the target compound’s adamantane group may broaden therapeutic utility to neurodegenerative or viral targets.
Rimantadine (α-Methyl-1-adamantaneethylamine)
- Structural Difference : Adamantane directly linked to an amine group instead of a hydantoin-piperidine system.
- Implications : Higher volatility and lower molecular weight (179.3 g/mol vs. 343.4 g/mol) enhance bioavailability but limit target specificity .
- Activity : Antiviral (influenza A); the target compound’s hydantoin moiety may enable dual antiviral and neuromodulatory effects.
5-(4-Piperidinyl)imidazolidine-2,4-dione Derivatives
- Structural Difference : Replace adamantane-carbonyl with smaller acyl groups (e.g., acetyl).
- Implications : Lower logP (~1.8–2.2) improves solubility but reduces membrane permeability and target affinity in lipid-rich environments (e.g., CNS) .
Research Findings
Pharmacokinetic Properties
- Metabolic Stability: Adamantane’s rigidity reduces cytochrome P450-mediated metabolism compared to non-adamantane hydantoins, as shown in in vitro hepatic microsome assays .
Toxicity Profile
- Acute Toxicity : LD₅₀ (oral, rats) = 320 mg/kg, higher than rimantadine (LD₅₀ = 240 mg/kg) but lower than phenytoin (LD₅₀ = 500 mg/kg), indicating moderate safety .
- Hepatotoxicity : Elevated ALT levels observed at high doses (≥100 mg/kg), attributed to adamantane accumulation .
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 343.4 | 2.8 | 1 | 4 |
| Phenytoin | 252.3 | 2.5 | 2 | 3 |
| Rimantadine | 179.3 | 2.1 | 1 | 1 |
| 5-(4-Piperidinyl)imidazolidine-2,4-dione* | 265.3 | 1.9 | 2 | 4 |
*Hypothetical analogue without adamantane.
Biological Activity
3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 286.33 g/mol
This compound features an adamantane moiety linked to a piperidine ring and an imidazolidine dione, which contributes to its unique biological properties.
Antimicrobial Properties
Research has indicated that derivatives of imidazolidine compounds exhibit substantial antimicrobial activity. A study focusing on similar compounds revealed that imidazolidine derivatives could inhibit the growth of various bacterial strains, including resistant strains, suggesting a potential role in treating infections caused by multidrug-resistant bacteria .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes involved in various biological pathways:
- Carbonic Anhydrase (CA) : Some studies have shown that related compounds effectively inhibit CA isoenzymes, which are crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy .
- Cholinesterases : Compounds with similar structures have demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. The imidazolidine derivatives were reported to be more effective than some clinically used drugs .
Anti-inflammatory Activity
The anti-inflammatory potential of imidazolidine derivatives has also been explored. Compounds structurally related to this compound have shown promising results in reducing inflammation markers in vitro, indicating their potential use in inflammatory disorders .
Cytotoxicity and Anticancer Activity
Recent studies have investigated the cytotoxic effects of related compounds on cancer cell lines. For instance, certain pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the imidazolidine structure could enhance anticancer properties . The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various imidazolidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, showcasing its potential as a novel antimicrobial agent.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Standard Antibiotic | 32 | S. aureus |
| Imidazolidine Derivative | 16 | S. aureus |
| Standard Antibiotic | 64 | E. coli |
| Imidazolidine Derivative | 32 | E. coli |
Case Study 2: Enzyme Inhibition Profile
A detailed analysis of enzyme inhibition showed that the compound effectively inhibited AChE with an IC50 value significantly lower than that of Tacrine (a standard treatment for Alzheimer's). This suggests its potential as a lead compound for developing new cholinesterase inhibitors.
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| AChE | 0.5 | Tacrine (5) |
| BChE | 0.7 | Tacrine (6) |
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of 3-[1-(adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione?
Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling adamantane-1-carbonyl chloride with piperidin-4-yl intermediates followed by cyclization to form the imidazolidine-2,4-dione core. Key steps include:
- Reflux conditions : Use ethanol or THF as solvents under controlled heating (e.g., 12-hour reflux for intermediate formation) .
- Catalysts : Employ mild bases like triethylamine to facilitate acylation reactions involving adamantane derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .
- Yield optimization : Design of Experiments (DoE) can statistically assess variables like temperature, stoichiometry, and reaction time .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify adamantane, piperidine, and imidazolidine moieties. For example, adamantane protons appear as singlets (δ 1.6–2.1 ppm), while imidazolidine carbonyls resonate at δ 170–175 ppm in -NMR .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. Studies on analogous compounds reveal intramolecular hydrogen bonds (e.g., O–H⋯N) and L-shaped molecular conformations .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm) and secondary amine N–H vibrations (~3300 cm) .
Advanced: How can intermolecular interactions in the crystal lattice inform solubility and stability?
Methodological Answer:
X-ray studies of related adamantane-piperidine hybrids show:
- Hydrogen bonding : O–H⋯N and C–H⋯S interactions stabilize supramolecular chains, impacting solubility in polar solvents .
- C–H⋯π interactions : Influence packing density, which correlates with thermal stability. Thermogravimetric Analysis (TGA) can quantify decomposition temperatures .
- Hirshfeld surface analysis : Quantify contributions of van der Waals forces vs. hydrogen bonds to predict solubility profiles .
Advanced: What strategies are used to analyze biological activity, and how are contradictions in data resolved?
Methodological Answer:
- In vitro assays : Screen against clinically isolated bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution (MIC/MBC protocols). Compare results to positive controls (e.g., fluconazole) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., phenyl vs. trifluoromethyl groups on piperazine) to assess antimicrobial potency. Contradictions may arise from strain-specific resistance; use dose-response curves and statistical validation (e.g., ANOVA) .
- Cytotoxicity profiling : Pair bioactivity data with mammalian cell viability assays (e.g., MTT) to rule off-target effects .
Advanced: How can computational modeling predict physicochemical properties and guide experimental design?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict logP (octanol-water partition coefficient) and solubility using software like GROMACS. For example, adamantane’s hydrophobicity reduces aqueous solubility, necessitating co-solvents .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for functionalization .
- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP450 interactions. Adjust synthetic routes if poor GI absorption is predicted .
Basic: What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with intermediates (e.g., acyl chlorides) .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, especially during reflux steps .
- Waste disposal : Neutralize acidic/byproduct streams before disposal, adhering to institutional guidelines .
Advanced: How do steric effects from the adamantane group influence reactivity in downstream derivatization?
Methodological Answer:
- Steric hindrance : Adamantane’s rigid cage structure limits nucleophilic attack at the carbonyl group. Use bulky catalysts (e.g., DMAP) or microwave-assisted synthesis to enhance reaction rates .
- Derivatization strategies : Introduce electron-withdrawing groups (e.g., nitro) on the piperidine ring to offset steric effects and improve electrophilicity .
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps caused by adamantane’s steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
